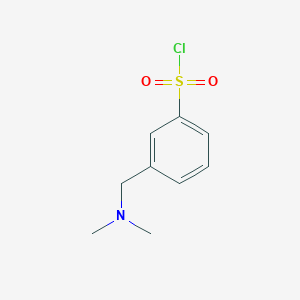![molecular formula C25H32N4O6 B13136627 tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a bis(phenylmethoxycarbonylamino)methylideneamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or chloroform and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the carbamate group is replaced by other functional groups.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 2-(1-benzyl-4-piperidinyl)propylcarbamate
These compounds share similar structural features but differ in their functional groups and specific applications. The unique bis(phenylmethoxycarbonylamino)methylideneamino moiety in this compound distinguishes it from other carbamates, providing it with unique chemical properties and reactivity .
Eigenschaften
Molekularformel |
C25H32N4O6 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-22(30)27-16-10-15-26-21(28-23(31)33-17-19-11-6-4-7-12-19)29-24(32)34-18-20-13-8-5-9-14-20/h4-9,11-14H,10,15-18H2,1-3H3,(H,27,30)(H2,26,28,29,31,32) |
InChI-Schlüssel |
GISAAGWMPVGDCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
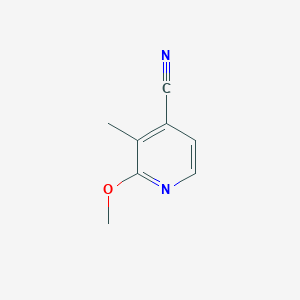
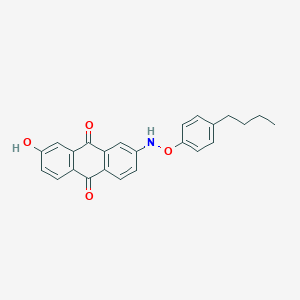
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)

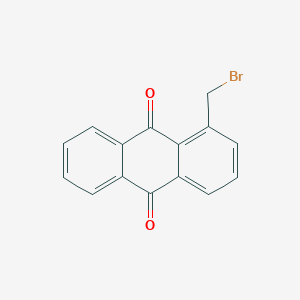
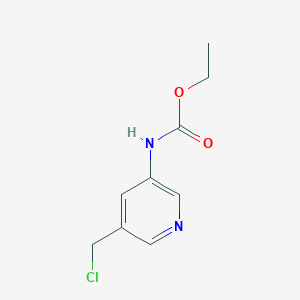


![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)


